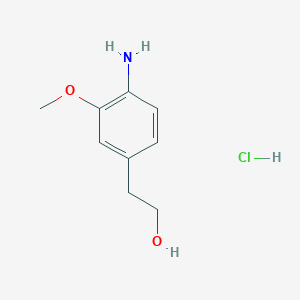
(1-Aminopropan-2-yl)(methyl)amine dihydrochloride
Descripción general
Descripción
“(1-Aminopropan-2-yl)(methyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1086260-75-4 . It is also known as N2-methylpropane-1,2-diamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C4H12N2.2ClH/c1-4(3-5)6-2;;/h4,6H,3,5H2,1-2H3;2*1H . This indicates that the compound consists of a carbon backbone with attached amino and methyl groups, along with two chloride ions .Physical And Chemical Properties Analysis
This compound appears as a powder . Its molecular weight is 161.07 . The compound has a melting point of 163-164°C . It should be stored at room temperature .Aplicaciones Científicas De Investigación
In Vitro Metabolism Studies
O-demethylation of Psychotomimetic Amines : A study by Zweig & Castagnoli (1977) investigated the in vitro O-demethylation of a psychotomimetic amine similar in structure to the subject compound. This work provided insights into the metabolism of these types of amines.
Stereoselective Metabolism : Research by McGraw, Callery, & Castagnoli (1977) focused on the stereoselective metabolism of a psychotomimetic amine, which is structurally related to "(1-Aminopropan-2-yl)(methyl)amine dihydrochloride". This study provided important information on how different isomers of such compounds are metabolized.
Synthesis and Biological Activity
Synthesis for Antimalarial Activities : Robin et al. (2007) demonstrated the synthesis of 1-aminopropan-2-ols, including those structurally related to the subject compound, and evaluated them against malaria strains. This study, detailed in Journal of Medicinal Chemistry, highlights the potential of these compounds in antimalarial applications.
Synthesis of Key Intermediates for Antibiotics : The work by Fleck, McWhorter, DeKam, & Pearlman (2003) involved synthesizing a key intermediate structurally similar to "(1-Aminopropan-2-yl)(methyl)amine dihydrochloride" for antibiotic development.
Analytical and Synthetic Chemistry Applications
Development of Analytical Methods : A study by You et al. (2006) developed a method for determining amines, which could be applicable for compounds like "(1-Aminopropan-2-yl)(methyl)amine dihydrochloride".
Ring-Opening Reactions in Synthesis : Lifchits & Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, relevant to synthesizing compounds structurally related to the subject compound. Details can be found in Organic Letters.
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-N-methylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-4(3-5)6-2;;/h4,6H,3,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBXEUUYAIAHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminopropan-2-yl)(methyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)


![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)
